molecular formula C20H21ClFN3O2 B2715611 (1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034578-78-2

(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2715611
CAS No.: 2034578-78-2
M. Wt: 389.86
InChI Key: BGYDEXWMBRKKCR-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClFN3O2 and its molecular weight is 389.86. The purity is usually 95%.
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Mechanism of Action

The compound also contains a pyrrolidine ring, which is a common feature in many pharmaceuticals and is known to interact with various biological targets. The presence of fluorine and chlorine atoms might enhance the compound’s ability to penetrate biological membranes, potentially affecting its pharmacokinetics .

The compound’s mode of action, like many drugs, would likely involve binding to its target(s) and modulating their activity, leading to changes in downstream biochemical pathways. The specific effects would depend on the nature of the target and the type of modulation (activation or inhibition) .

The compound’s pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. These factors would affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that might interact with the compound or its targets .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)18(26)25-10-7-17(13-25)27-19-23-11-16(22)12-24-19/h3-6,11-12,17H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYDEXWMBRKKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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